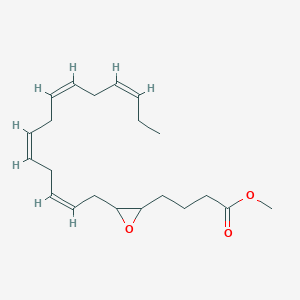

5(6)-EpETE methyl ester

Description

Contextualization within Eicosanoid and Specialized Pro-resolving Mediator Research

Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids, such as arachidonic acid (ARA) and eicosapentaenoic acid (EPA). frontiersin.org They are synthesized through several enzymatic pathways, including those involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. frontiersin.orgnih.gov The metabolites produced, which include prostaglandins, leukotrienes, and epoxides, are critical regulators of inflammation. frontiersin.org

While some eicosanoids are potent pro-inflammatory mediators, a distinct class of lipid mediators, known as Specialized Pro-resolving Mediators (SPMs), actively orchestrates the resolution of inflammation, a process essential for tissue repair and return to homeostasis. google.comnih.gov SPMs, which include resolvins, protectins, and maresins, are often derived from omega-3 fatty acids like EPA and docosahexaenoic acid (DHA). google.comnih.gov

Epoxy eicosatetraenoic acids (EpETEs or EEQs) are the epoxygenase metabolites of EPA, formed by CYP enzymes. caymanchem.com These EPA-derived epoxides are of significant interest because, like other omega-3 fatty acid metabolites, they are implicated in anti-inflammatory and pro-resolving pathways. nih.govfrontiersin.org For instance, certain EPA-derived epoxides have demonstrated anti-inflammatory and immunomodulatory properties. frontiersin.org Although the specific role of 5(6)-EpETE within the SPM network is not yet defined, its origin from EPA places it firmly within this research context. The study of such molecules is driven by the hypothesis that they may contribute to the beneficial effects associated with dietary omega-3 fatty acid consumption. nih.gov

Significance of Epoxy-Fatty Acid Methyl Esters as Research Tools

The use of fatty acid methyl esters (FAMEs) is a cornerstone of lipid analysis and research for several practical reasons. creative-proteomics.comnih.gov Free fatty acids possess a polar carboxyl group that complicates their analysis by techniques like gas chromatography (GC) due to their low volatility. nih.gov Conversion of the fatty acid to its methyl ester, a process called esterification or transesterification, replaces the acidic proton with a methyl group, creating a more volatile and less polar molecule suitable for GC analysis. creative-proteomics.comnih.gov

In the case of 5(6)-EpETE methyl ester, this derivatization serves two key purposes. First, it creates a more stable and chemically less reactive version of the parent compound, 5(6)-EpETE, which facilitates routine handling, storage, and shipping. caymanchem.comabsin.cn The epoxide ring is sensitive and can be reactive; the methyl ester form helps to preserve the integrity of the molecule. Second, this form is ideal for analytical techniques like gas chromatography-mass spectrometry (GC-MS), a powerful method for identifying and quantifying fatty acids in complex biological samples. nih.govwikipedia.org

Researchers can use this compound as a standard for developing and validating analytical methods to detect its parent compound or related metabolites in biological systems. Furthermore, the active free acid, 5(6)-EpETE, can be regenerated from the methyl ester through careful base hydrolysis, allowing for its use in biological assays should the need arise. caymanchem.comabsin.cn This makes the methyl ester a versatile tool for both analytical and biological investigations.

Overview of Current Research Landscape for this compound

The current research landscape for this compound is primarily that of a chemical standard and research tool. A thorough review of scientific literature indicates that the specific biological activity of 5(6)-EpETE and its methyl ester has not been documented. caymanchem.comabsin.cn Its primary role is to support the broader investigation of EPA metabolism.

However, there is evidence for the in vivo relevance of its parent compound. Vicinal diol metabolites of EpETEs, which are formed from the hydration of the epoxide ring, have been detected in the plasma of individuals supplementing their diet with marine oil, a rich source of EPA. caymanchem.com These diol metabolites are generally not detected in subjects on a typical Western diet, suggesting that the formation of EpETEs is a direct consequence of increased EPA intake. caymanchem.com The presence of these downstream metabolites implies the transient existence of their parent epoxides, including 5(6)-EpETE, in the body.

Academic Research Objectives and Scope for In-depth Investigation

Given the current knowledge gap, the primary academic objective for the in-depth investigation of this compound is to elucidate the biological function of its parent compound, 5(6)-EpETE. The established anti-inflammatory and pro-resolving roles of other EPA-derived metabolites provide a strong rationale for this pursuit.

Future research should focus on several key areas:

Determination of Biological Activity: The foremost objective is to conduct comprehensive in vitro and in vivo studies to determine if 5(6)-EpETE possesses anti-inflammatory, pro-resolving, or other significant biological activities. This would involve testing its effects on immune cell function, production of inflammatory mediators, and models of inflammatory disease.

Receptor Identification: Identifying the specific cellular receptors or signaling pathways through which 5(6)-EpETE may act is a crucial step. Many lipid mediators exert their effects by binding to G protein-coupled receptors (GPCRs).

Biosynthesis and Metabolism: Further investigation into the specific CYP enzymes responsible for the formation of 5(6)-EpETE and the enzymes involved in its degradation, such as soluble epoxide hydrolase (sEH), is needed. Understanding its metabolic fate is essential to understanding its potential physiological roles. nih.gov

Quantification in Tissues: Developing sensitive analytical methods using this compound as a standard to accurately measure endogenous levels of 5(6)-EpETE in various tissues and fluids during health and disease would provide critical insights into its physiological relevance.

The study of novel epoxy fatty acids like 5(6)-EpETE holds potential for uncovering new mechanisms of inflammatory resolution and could contribute to a deeper understanding of the health benefits of omega-3 fatty acids. longdom.orgdiva-portal.org

Data Tables

Table 1: Chemical and Physical Properties of (±)this compound

| Property | Value | Source |

| IUPAC Name | methyl 4-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]butanoate | nih.gov |

| Synonyms | (±)5,6-EEQ methyl ester; (±)5,6-epoxy Eicosatetraenoic Acid methyl ester | caymanchem.com |

| CAS Number | 127716-49-8 | caymanchem.comnih.govbioscience.co.ukchemicalbook.com |

| Molecular Formula | C₂₁H₃₂O₃ | caymanchem.comabsin.cnnih.govbioscience.co.uk |

| Molecular Weight | 332.5 g/mol | caymanchem.comabsin.cnnih.govbioscience.co.uk |

| Purity | ≥98% | bioscience.co.uk |

| Formulation | A solution in ethanol (B145695) | caymanchem.combioscience.co.uk |

| Appearance | Liquid | absin.cn |

| Storage Temperature | -20°C | absin.cn |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h4-5,7-8,10-11,13-14,19-20H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSCYYACNUKQLZ-GJDCDIHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CC1C(O1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways of 5 6 Epoxyeicosatetraenoic Acid

Precursor Fatty Acids and Metabolic Origins

The journey to 5(6)-EpETE begins with the essential omega-3 fatty acid, alpha-linolenic acid, which is converted through a series of enzymatic steps into eicosapentaenoic acid (EPA), the direct substrate for epoxidation.

Eicosapentaenoic Acid (EPA) as the Primary Substrate

Eicosapentaenoic acid (EPA) is the immediate precursor for the biosynthesis of 5(6)-EpETE. acs.org EPA is an omega-3 polyunsaturated fatty acid that, once released from membrane phospholipids (B1166683) by phospholipase A2 (PLA2), becomes available for metabolism by several enzymatic pathways, including those mediated by cyclooxygenases, lipoxygenases, and cytochrome P450 (CYP) enzymes. mdpi.commdpi.com It is the CYP epoxygenase pathway that converts EPA into a family of epoxyeicosatetraenoic acids (EpETEs), also referred to as EEQs, of which 5(6)-EpETE is one specific regioisomer. acs.orgnih.govnih.gov

Interconversion Pathways of Polyunsaturated Fatty Acids

Mammals cannot synthesize omega-3 fatty acids de novo and must obtain the parent fatty acid, α-linolenic acid (ALA), from dietary sources such as flaxseed, walnuts, and certain vegetable oils. nih.gov Once consumed, ALA can be converted to the longer-chain and more unsaturated EPA through a series of alternating desaturation and elongation reactions primarily in the liver. cambridge.org This conversion process is relatively inefficient in humans. nih.govoup.com

The key enzymes involved in this pathway are shared with the metabolism of omega-6 fatty acids, leading to competition between the two pathways. nih.gov

Interactive Table 1: Key Enzymes in the Conversion of ALA to EPA

| Enzyme | Action | Step Description |

|---|---|---|

| Δ6-desaturase | Desaturation | Inserts a double bond in ALA (18:3n-3) to form stearidonic acid (SDA; 18:4n-3). oup.com |

| Elongase | Elongation | Adds two carbons to SDA to produce eicosatetraenoic acid (ETA; 20:4n-3). oup.com |

Cytochrome P450 (CYP) Monooxygenase-Mediated Epoxidation

The final step in the formation of 5(6)-EpETE is the epoxidation of EPA, a reaction catalyzed by a specific group of enzymes known as cytochrome P450 (CYP) epoxygenases. nih.govnih.gov These heme-containing enzymes are responsible for metabolizing PUFAs into a variety of biologically active epoxide products. wikipedia.org

Regio- and Stereoselectivity of Epoxidation Reactions

CYP-mediated epoxidation is a selective process. Regioselectivity refers to which of the five double bonds in the EPA molecule is targeted for epoxidation. Epoxidation can occur at any of these positions, leading to five different regioisomers of EpETE.

Interactive Table 3: Potential Regioisomers of Epoxyeicosatetraenoic Acid (EpETE) from EPA

| Regioisomer | Position of Epoxide |

|---|---|

| 5(6)-EpETE | C5-C6 double bond |

| 8(9)-EpETE | C8-C9 double bond |

| 11(12)-EpETE | C11-C12 double bond |

| 14(15)-EpETE | C14-C15 double bond |

The specific CYP isoform determines the prevalence of each regioisomer. mdpi.com For example, studies on several rat CYP2C enzymes showed a preference for epoxidizing the 17,18-double bond of EPA. nih.gov

Stereoselectivity refers to the three-dimensional orientation of the epoxide ring. Since the enzyme can attack the double bond from two different faces (re,si and si,re), two enantiomers (mirror-image isomers) can be formed for each regioisomer (e.g., 5(R),6(S)-EpETE and 5(S),6(R)-EpETE). nih.gov Different CYP enzymes exhibit distinct stereoselectivity. For instance, when metabolizing AA, CYP2C8 and CYP2C9 both preferentially produce 14(R),15(S)-EET but show opposite selectivity at the 11,12-position. nih.gov Similarly, when forming 17,18-EpETE from EPA, certain bacterial CYPs show high stereoselectivity, yielding almost exclusively the 17S,18R-EpETE enantiomer. researchgate.net

Mechanisms of Enzymatic Oxygenation

The epoxidation of EPA by CYP enzymes follows a well-defined catalytic cycle that utilizes molecular oxygen and electrons from NADPH. mdpi.comnih.gov The mechanism can be broken down into several key steps:

Substrate Binding: The process begins with the binding of the EPA substrate to the active site of the CYP enzyme. This binding displaces a water molecule and shifts the heme iron from a low-spin to a high-spin state. mdpi.com

First Electron Transfer: An electron is transferred from NADPH, via a redox partner protein (NADPH-CYP reductase), to the heme iron, reducing it from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. mdpi.com

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron. mdpi.com

Second Electron Transfer: A second electron is transferred to the Fe²⁺-O₂ complex, forming a peroxo-iron intermediate. mdpi.com

Protonation and Water Release: The complex is protonated twice. This leads to the cleavage of the O-O bond and the release of a water molecule, generating a highly reactive iron-oxo intermediate (Compound I). mdpi.com

Oxygen Transfer: This potent iron-oxo species transfers its oxygen atom to one of the double bonds of the bound EPA substrate. mdpi.com

Product Release: The epoxidized product, 5(6)-EpETE, is formed and subsequently released from the enzyme's active site, returning the enzyme to its initial ferric state, ready for another catalytic cycle. mdpi.com

Contributions of Other Enzymatic Systems (e.g., Peroxygenases)

Beyond the well-established role of cytochrome P450 enzymes, other enzymatic systems, such as peroxygenases, have been investigated for their ability to epoxidize polyunsaturated fatty acids. Peroxygenases are heme-thiolate enzymes, found in fungi and plants, that utilize hydrogen peroxide as a cosubstrate to oxygenate a variety of compounds. nih.govacs.org

Research into unspecific peroxygenases (UPOs) from fungal sources has demonstrated their capacity to metabolize arachidonic acid, the precursor to 5(6)-EpETE. nih.govmdpi.com However, studies indicate that the primary reaction is often hydroxylation rather than epoxidation. For instance, recombinant UPOs from Coprinopsis cinerea (rCciUPO) and Agrocybe aegerita (rAaeUPO) primarily produce ω-1 and ω-2 hydroxy derivatives of arachidonic acid. nih.gov While small quantities of monoepoxides can be formed, they are not the principal products. nih.gov

Furthermore, when epoxidation of n-6 fatty acids like arachidonic acid does occur via fungal peroxygenases, it exhibits strong regioselectivity, but not for the 5,6-position. Studies on the enzyme Collariella virescens (rCviUPO) show that it directs epoxidation to the last double bond of n-6 fatty acids, which in the case of arachidonic acid, would be the 14,15-position, not the 5,6-position. mdpi.com Similarly, plant peroxygenases have been utilized for enzymatic synthesis of epoxides, but their specific action on arachidonic acid to form 5(6)-EpETE is not a well-documented, primary pathway. mdpi.com

Table 1: Action of Fungal Peroxygenases on Arachidonic Acid This table summarizes the primary products observed when arachidonic acid is metabolized by specific unspecific peroxygenases (UPOs).

| Enzyme Source | Primary Reaction | Predominant Products | Formation of 5(6)-EpETE |

| Agrocybe aegerita (rAaeUPO) | Hydroxylation | ω-1 and ω-2 hydroxy derivatives | Not a primary product |

| Coprinopsis cinerea (rCciUPO) | Hydroxylation | ω-1 and ω-2 hydroxy derivatives | Not a primary product |

| Collariella virescens (rCviUPO) | Epoxidation | 14,15-EpETrE | Not observed |

Non-Enzymatic and Oxidative Stress-Induced Formation of Epoxy-Fatty Acids

5(6)-Epoxyeicosatetraenoic acid can be formed independent of enzymatic catalysis through processes driven by oxidative stress and free radicals. This non-enzymatic pathway is particularly relevant in biological environments with high levels of reactive oxygen species (ROS), such as during inflammation or injury.

Autoxidation of arachidonic acid, driven by free radicals, can lead to the formation of all four regioisomers of EETs: 5,6-, 8,9-, 11,12-, and 14,15-EET. This process involves the addition of a fatty acid peroxyl radical (ROO•) to one of the double bonds of arachidonic acid, followed by an intramolecular reaction to form the epoxide ring. This mechanism can occur in environments like cell membranes where fatty acids are arranged in close proximity.

A key study modeling this process used a monolayer of arachidonic acid on silica (B1680970) to investigate its autoxidation products. In the early stages of oxidation, all EET regioisomers were detected. Notably, the 5,6-EET was found to be chemically unstable and was primarily represented as its more stable derivative, the 5-δ-lactone-6-hydroxyeicosatrienoate. This highlights the inherent instability of the 5,6-epoxide compared to its other isomers.

This free radical-mediated epoxidation is not stereospecific and results in the formation of both cis and trans epoxides. This is a distinguishing feature from enzymatic epoxidation by CYP enzymes, which almost exclusively produce cis-epoxides. The presence of trans-EETs in biological samples can, therefore, serve as a marker for oxidative stress and non-enzymatic lipid peroxidation.

Table 2: Comparison of Enzymatic vs. Non-Enzymatic Epoxidation of Arachidonic Acid This table outlines the key differences between the primary enzymatic pathway and the non-enzymatic, free radical-mediated pathway for the formation of 5(6)-EpETE.

| Feature | Enzymatic Formation (Cytochrome P450) | Non-Enzymatic Formation (Free Radical Autoxidation) |

| Catalyst | Cytochrome P450 Epoxygenases | Peroxyl radicals (ROO•), Reactive Oxygen Species (ROS) |

| Specificity | Highly regio- and stereospecific | Non-specific, forms all regioisomers |

| Product Stereochemistry | Predominantly cis-epoxides | Mixture of cis and trans-epoxides |

| Primary Isomers Formed | Varies by specific CYP enzyme | All four regioisomers (5,6-, 8,9-, 11,12-, 14,15-) |

| Biological Context | Regulated cell signaling | Oxidative stress, inflammation, cell injury |

| 5(6)-EpETE Stability | Unstable, rapidly metabolized | Unstable, may convert to δ-lactone form |

Metabolism and Biotransformation of 5 6 Epoxyeicosatetraenoic Acid and Derivatives

Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis

A key enzyme in the metabolism of epoxy fatty acids is soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene. This enzyme is widely distributed in various tissues and plays a critical role in the termination of epoxide signaling by converting them into their corresponding diols.

Enzymatic Conversion to Dihydroxyeicosatetraenoic Acids (DiHETEs)

Soluble epoxide hydrolase catalyzes the hydrolysis of the epoxide group in 5(6)-EpETE, adding a molecule of water to form 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE). This conversion is a major pathway for the metabolism of epoxyeicosatrienoic acids (EETs) and is considered a critical step in inactivating these lipid mediators. The resulting diols are generally considered to be less biologically active than their parent epoxides. researchgate.netresearchgate.nethmdb.ca The conversion of EETs to DiHETs by sEH is the main metabolic pathway that attenuates many of their functional effects. researchgate.net

Kinetic Parameters of sEH Action on 5(6)-EpETE

While sEH is known to hydrolyze all regioisomers of epoxyeicosatrienoic acids, the rate of this enzymatic conversion can vary depending on the position of the epoxide along the fatty acid chain. Research indicates that the efficiency of sEH-mediated hydrolysis may be lower for epoxides located near the carboxylic acid or terminal methyl end of the molecule. This suggests that 5(6)-EpETE may be a less favorable substrate for sEH compared to other regioisomers like 11,12-EET or 14,15-EET, where the epoxide is more centrally located. However, specific kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) for the hydrolysis of 5(6)-EpETE by sEH are not extensively documented in the available literature.

The following table summarizes the general substrate preference of sEH, which provides context for the likely kinetic behavior with 5(6)-EpETE.

| Substrate Feature | sEH Activity |

| Epoxide Position | Higher for centrally located epoxides (e.g., 11,12- and 14,15-EETs) |

| Lower for terminally located epoxides (e.g., 5,6-EET) |

Role of sEH in Modulating Epoxyeicosatetraenoic Acid Bioactivity

The enzymatic action of sEH is a pivotal control point for the biological activity of epoxyeicosatetraenoic acids. By converting the generally anti-inflammatory and vasodilatory epoxides into their less active diol counterparts, sEH effectively diminishes their signaling capacity. researchgate.net Inhibition of sEH has emerged as a therapeutic strategy to enhance the beneficial effects of endogenous epoxy fatty acids. By blocking the degradation of these molecules, sEH inhibitors can prolong their biological half-life, leading to increased levels of epoxides and enhanced anti-inflammatory and antihypertensive responses. researchgate.net

Lactone Formation from 5(6)-EpETE and Related Compounds

In addition to enzymatic hydrolysis, 5(6)-EpETE and its free acid form are susceptible to chemical transformations, most notably the formation of a lactone.

Intra-molecular Cyclization Pathways

The free acid form of 5(6)-EpETE, also known as 5(6)-epoxyeicosatrienoic acid (5,6-EET), is chemically labile in aqueous solutions. researchgate.netnih.gov The proximity of the carboxylic acid group to the epoxide ring facilitates a spontaneous intramolecular cyclization. This reaction involves the nucleophilic attack of the carboxylate on one of the epoxide carbons, leading to the formation of a six-membered ring structure known as a delta-lactone (specifically, 5,6-delta-lactone). researchgate.netnih.govwikipedia.org This process is a non-enzymatic chemical conversion. researchgate.netnih.gov In contrast, the 5(6)-EpETE methyl ester is a chemically less reactive derivative because the carboxylic acid is esterified, which prevents this intramolecular cyclization from occurring under normal conditions. caymanchem.com

Stability and Degradation Kinetics of 5(6)-EpETE

The stability of 5(6)-epoxyeicosatetraenoic acid derivatives is highly dependent on the state of the carboxyl group.

5(6)-Epoxyeicosatrienoic Acid (Free Acid): This form is notably unstable in aqueous environments. Studies have shown that in oxygenated Krebs' buffer, 5,6-EET degrades to a mixture of 5,6-delta-lactone and 5,6-DiHET with a half-life of approximately 8 minutes. nih.gov This rapid degradation complicates the study of its biological effects.

This compound: The methyl ester form is significantly more stable. caymanchem.com By protecting the carboxylic acid group, the intramolecular cyclization to a lactone is prevented. Commercial suppliers of this compound report a stability of at least two years when stored appropriately at -20°C. caymanchem.com This enhanced stability makes the methyl ester a more suitable form for experimental handling and administration, with the active free acid being generated through base hydrolysis if needed. caymanchem.com

The following table summarizes the stability of the free acid versus the methyl ester.

| Compound | Form | Key Degradation Pathway | Reported Stability |

| 5(6)-Epoxyeicosatrienoic Acid | Free Acid | Intramolecular Cyclization to Lactone | Half-life of ~8 minutes in aqueous buffer nih.gov |

| This compound | Methyl Ester | Hydrolysis (under specific conditions) | ≥ 2 years at -20°C caymanchem.com |

Other Metabolic Fates and Conjugation Pathways

The metabolism of 5(6)-epoxyeicosatrienoic acid (5,6-EET) is complex, involving both enzymatic and spontaneous chemical transformations that lead to a variety of products. While the metabolism of other EET regioisomers like 8(9)-, 11(12)-, and 14(15)-EET is well-established to occur via epoxide hydrolases, the fate of 5(6)-EET was historically thought to be dominated by its spontaneous conversion into 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) lactone. nih.gov However, recent evidence confirms that its metabolism is also enzymatically regulated. nih.gov

A primary metabolic fate for 5,6-EET is hydration to its corresponding vicinal diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). This conversion is catalyzed by epoxide hydrolases. hmdb.ca Specifically, both soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, and microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, actively mediate the degradation of 5,6-EET. nih.gov This enzymatic hydrolysis occurs in parallel with the spontaneous chemical transformation of 5,6-EET to 5,6-DHET lactone, a process that happens rapidly in an epoxide hydrolase-free system. nih.gov The instability of 5,6-EET under neutral and acidic conditions facilitates its conversion to the more stable δ-lactone isomer. researchgate.net

In addition to hydrolysis, 5,6-EET can undergo metabolism through other enzymatic pathways. In human platelets, radiolabeled 5(6)-EET is completely metabolized within 30 minutes into seven different metabolites. nih.gov The formation of some of these metabolites is blocked by cyclooxygenase (COX) inhibitors like indomethacin, indicating that 5,6-EET can be processed by the COX pathway. nih.govelsevierpure.comnih.gov This interaction suggests that 5,6-EET's biological activity, such as its vasodilator effect, may require its conversion by cyclooxygenase. elsevierpure.comnih.gov The metabolites identified in platelets include 5,6,12-trihydroxyeicosatrienoic acid and 5,6-dihydroxythromboxane-B1. nih.gov

Metabolism in ram seminal vesicles in the presence of glutathione reveals another pathway, where 5,6-EET is converted into novel prostaglandin (B15479496) E1 (PGE1) metabolites. nih.gov The primary products identified were 5(6)-epoxyprostaglandin E1 and 5,6-dihydroxyprostaglandin E1. nih.gov This suggests that the intermediate epoxyprostaglandin endoperoxides may be substrates for the endoperoxide E isomerase enzyme, which requires glutathione as a cofactor. nih.gov

Conjugation with glutathione is another significant metabolic route. The reaction is catalyzed by glutathione S-transferase (GST). nih.gov Studies comparing the cis- and trans-isomers of 5,6-EET found that after 360 minutes of incubation with hepatic GST, the cis-isomer was completely consumed, whereas a significant portion of the 5,6-trans-EET remained. nih.gov This indicates that the cis-isomer is more readily conjugated with glutathione. nih.gov The 5,6-trans-EET isomer demonstrates greater stability and resistance to both microsomal hydrolysis and GST-mediated conjugation compared to its cis counterpart. nih.govnih.gov

| Metabolic Pathway | Key Enzymes/Conditions | Resulting Metabolite(s) | Biological System/Matrix | Reference |

|---|---|---|---|---|

| Spontaneous Conversion | Neutral/Acidic Conditions | 5,6-DHET lactone | Aqueous solution | nih.govresearchgate.net |

| Enzymatic Hydrolysis | Soluble Epoxide Hydrolase (sEH), Microsomal Epoxide Hydrolase (mEH) | 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) | Cellular systems | nih.govhmdb.ca |

| Cyclooxygenase (COX) Pathway | Cyclooxygenase | 5,6,12-trihydroxyeicosatrienoic acid, 5,6-dihydroxythromboxane-B1 | Human platelets | nih.gov |

| Prostaglandin Synthesis | Endoperoxide E isomerase (requires glutathione) | 5(6)-epoxyprostaglandin E1, 5,6-dihydroxyprostaglandin E1 | Ram seminal vesicles | nih.gov |

| Glutathione Conjugation | Glutathione S-transferase (GST) | Glutathione adducts of 5,6-EET | Liver (hepatic GST) | nih.gov |

Detection of Epoxyeicosatetraenoic Acid Metabolites in Biological Matrices

The quantification of EETs and their metabolites in biological samples presents significant analytical challenges. nih.gov These difficulties arise from their low endogenous concentrations and their chemical instability, which can lead to oxidation during sample handling and analysis. nih.gov

Currently, the standard and most widely used method for the quantification of eicosanoids, including EET metabolites, is liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity and specificity, allowing for the simultaneous determination of a wide range of metabolites from a small sample volume. nih.gov For instance, LC-MS/MS methods have been developed to analyze dozens of oxylipins and related compounds from various biological matrices such as tissues, cells, and human plasma and milk. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the detection of these compounds. However, GC-MS analysis typically requires a chemical derivatization step to increase the volatility and stability of the analytes. nih.gov A common derivatization procedure involves converting the carboxylic acid group to a pentafluorobenzyl (PFB) ester and the hydroxyl groups to trimethylsilyl (TMS) ethers. nih.gov The selective capacity of 5,6-EET to form a lactone can also be utilized in detection methods; the conversion of the lactone to 5,6-DHET allows for convenient derivatization and more sensitive GC-MS analysis. researchgate.net

These analytical methods have been successfully applied to a variety of biological matrices to identify and quantify EET metabolites. Eicosanoid levels have been detected in cerebrospinal fluid (CSF), plasma, and tissues, where they may serve as biomarkers for various physiological and pathological conditions. nih.gov

| Analytical Technique | Key Features/Requirements | Biological Matrices | Reference |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity; considered the standard method. Allows for simultaneous quantification of multiple metabolites. | Plasma, milk, tissues, cells, cerebrospinal fluid (CSF) | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires chemical derivatization (e.g., PFB esters, TMS ethers) to enhance analyte volatility and stability. | Kidney perfusate, general biological samples | researchgate.netnih.gov |

Cellular and Molecular Mechanisms of Action for 5 6 Epoxyeicosatetraenoic Acids

Modulation of Cellular Signaling Cascades

5(6)-EET, the active form of 5(6)-EpETE methyl ester, has been shown to influence a variety of cellular signaling pathways, primarily through its interaction with ion channels and its impact on intracellular calcium levels. The direct interaction with G protein-coupled receptors remains an area of active investigation.

The interaction of epoxyeicosatrienoic acids (EETs) with G protein-coupled receptors (GPCRs) is complex and not fully elucidated. While a specific high-affinity receptor for EETs has yet to be definitively identified, evidence suggests that they may exert some of their effects through crosstalk with other GPCRs, particularly prostanoid receptors researchgate.netnih.gov. For instance, studies on the 14,15-EET isomer have indicated potential low-affinity interactions with several prostaglandin (B15479496) receptor subtypes nih.gov. However, direct evidence for a specific G protein-coupled receptor for 5,6-EET is still emerging nih.gov. Some research suggests that the vascular actions of EETs may be mediated by a Gsα-protein coupled mechanism researchgate.net.

A more clearly defined mechanism of action for 5,6-EET is its ability to activate ion channels, particularly the big conductance calcium-activated potassium (BKCa) channels ahajournals.orgresearchgate.netnih.gov. Activation of these channels in vascular smooth muscle cells leads to potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization, in turn, causes the closure of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent vasorelaxation ahajournals.orgnih.gov. Studies using a stable analog of 5,6-EET have confirmed that its vasorelaxant effects are mediated, at least in part, by the opening of BKCa channels ahajournals.org.

Table 1: Effect of 5,6-EET on Ion Channels

| Ion Channel | Effect of 5,6-EET | Cellular Outcome |

|---|---|---|

| Big Conductance Calcium-Activated Potassium (BKCa) Channels | Activation | Hyperpolarization, Vasorelaxation |

| T-type Voltage-Gated Calcium Channels | Inhibition | Reduced Calcium Influx |

5(6)-EET has been shown to significantly influence intracellular calcium ([Ca2+]i) homeostasis in various cell types ahajournals.orgahajournals.orgjci.org. In vascular smooth muscle cells, all four EET regioisomers, including 5,6-EET, have been observed to cause a rapid increase in [Ca2+]i ahajournals.org. This effect is believed to be mediated by an enhanced influx of extracellular calcium through voltage-dependent calcium channels ahajournals.org. In human platelets, 5,6-EET induces divalent cation entry without depleting intracellular calcium stores, a process that is sensitive to capacitative calcium entry blockers nih.gov. Furthermore, in neuroendocrine cells like the anterior pituitary, 5,6-EET has been implicated in the mobilization of intracellular calcium caymanchem.com.

Table 2: Impact of 5,6-EET on Intracellular Calcium ([Ca2+]i) in Different Cell Types

| Cell Type | Effect on [Ca2+]i | Primary Mechanism |

|---|---|---|

| Vascular Smooth Muscle Cells | Increase | Enhanced influx through voltage-dependent Ca2+ channels |

| Human Platelets | Increase | Induces divalent cation entry |

| Anterior Pituitary Cells | Mobilization | Release from intracellular stores |

| Renal Proximal Tubule Epithelial Cells | Increase | Influx through verapamil- and nifedipine-sensitive channels |

Immunomodulatory and Anti-Inflammatory Functions

Emerging evidence suggests that EETs, as a class of signaling lipids, possess significant immunomodulatory and anti-inflammatory properties. These effects are largely attributed to their ability to influence the behavior of key immune cells, such as macrophages.

EETs have been demonstrated to play a role in modulating macrophage polarization, a process by which macrophages adopt distinct functional phenotypes in response to microenvironmental cues nih.govnih.govmdpi.com. Specifically, EETs have been shown to inhibit the pro-inflammatory M1 macrophage polarization induced by stimuli like lipopolysaccharide (LPS) nih.govnih.gov. This inhibition is associated with a reduction in the expression of pro-inflammatory cytokines. Concurrently, EETs appear to preserve the M2 macrophage phenotype, which is associated with anti-inflammatory and tissue repair functions nih.govnih.gov. The underlying mechanisms for this modulation of macrophage polarization are thought to involve the downregulation of the NF-κB signaling pathway and the upregulation of peroxisome proliferator-activated receptors (PPARα/γ) and heme oxygenase 1 (HO-1) nih.govnih.gov.

Table 3: Effect of EETs on Macrophage Polarization

| Macrophage Phenotype | Effect of EETs | Key Signaling Pathways Involved |

|---|---|---|

| M1 (Pro-inflammatory) | Inhibition | Downregulation of NF-κB |

| M2 (Anti-inflammatory) | Preservation/Promotion | Upregulation of PPARα/γ and HO-1 |

Currently, there is a lack of specific research findings detailing the direct impact of this compound or its active form, 5,6-EET, on the induction pathways of regulatory T cells (Tregs).

Mechanisms of Inflammation Resolution

Epoxyeicosatrienoic acids (EETs), including 5(6)-EET, are known to possess anti-inflammatory properties that contribute to the resolution of inflammation. nih.govnih.gov These lipid mediators can attenuate inflammatory processes that are key in the pathophysiology of cardiovascular diseases. nih.gov The mechanisms involve the inhibition of inflammatory gene expression and signaling pathways within endothelial cells and monocytes. nih.gov

The anti-inflammatory effects of EETs are partly mediated through their ability to suppress the expression of adhesion molecules on endothelial cells. For instance, EETs can inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), E-selectin, and Intercellular Adhesion Molecule-1 (ICAM-1), with the effect on VCAM-1 being the most pronounced. nih.gov However, the potency of this effect varies between different regioisomers. While 11,12-EET is the most potent inhibitor of TNF-α induced VCAM-1 expression, 8,9-EET and 5,6-EET are less active in this regard. nih.gov

Furthermore, the 5,6-EET methyl ester has been identified as a ligand for the cannabinoid receptor 2 (CB2), which is involved in modulating inflammation, although it demonstrates significantly lower potency compared to other related endocannabinoid epoxides. nih.gov

Cardioprotective and Vascular Regulatory Roles (EpETEs)

EETs, the epoxygenase metabolites of arachidonic acid, function as crucial autocrine and paracrine mediators in the vasculature, regulating vascular tone, angiogenesis, and platelet activation. nih.gov

Endothelium-Derived Hyperpolarizing Factor (EDHF) Properties

EETs are widely hypothesized to be endothelium-derived hyperpolarizing factors (EDHFs). nih.govnih.gov EDHFs are substances released from endothelial cells that cause hyperpolarization and subsequent relaxation of the surrounding vascular smooth muscle cells. nih.gov This action is critical for regulating blood vessel diameter and blood flow.

All four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) have been shown to relax precontracted coronary arteries. nih.govnih.gov They achieve this by activating calcium-activated potassium channels (KCa) in vascular smooth muscle cells, leading to potassium ion efflux, hyperpolarization, and relaxation. nih.govnih.gov While all isomers are active, their potency can vary depending on the specific vascular bed. For example, 5,6-EET is more active than other regioisomers in relaxing arteries such as the rat-tail, rabbit, and pig cerebral arteries. nih.gov

The process is initiated by agonists like methacholine, which stimulate the release of EETs from the endothelium. nih.gov The resulting hyperpolarization of the smooth muscle cells is a key component of endothelium-dependent vasodilation that is independent of nitric oxide and prostacyclin. nih.gov

Anti-Thrombotic and Anti-Atherosclerotic Mechanisms

The vascular regulatory roles of EETs extend to inhibiting processes that lead to thrombosis and atherosclerosis. Atherosclerosis is fundamentally an inflammatory disease, and the anti-inflammatory properties of EETs are central to their protective effects. nih.govnih.gov

EETs contribute to the prevention of atherosclerosis by inhibiting the expression of endothelial adhesion molecules like VCAM-1. nih.gov The recruitment and attachment of leukocytes to the vascular endothelium, a critical early step in the formation of atherosclerotic plaques, is mediated by these molecules. By downregulating VCAM-1, EETs reduce the adherence of monocytes to the endothelium. nih.gov As noted previously, 5,6-EET is less potent in this specific action compared to the 11,12-EET isomer. nih.gov Additionally, EETs play a role in regulating platelet activation, which is a key factor in thrombosis. nih.gov

Neurobiological Activities and Nociceptive Signaling Modulation

Epoxy-fatty acids (EpFAs) exert significant influence within the nervous system, demonstrating neuroprotective effects and modulating pain signaling. EETs have been found to be neuroprotective in different models of neuronal damage, with mechanisms involving anti-inflammatory, antioxidant, and anti-apoptotic actions. researchgate.net For instance, stearic acid methyl ester, another fatty acid ester, has been shown to provide neuroprotection against cerebral ischemia by reducing neuroinflammation and restoring mitochondrial function. nih.gov

Endogenous EpFAs also play a role in the peripheral gating of pain signals. escholarship.org They are involved in modulating nociceptive signaling, which is the process through which the nervous system senses and processes harmful stimuli. escholarship.orgnih.gov This has led to the identification of the soluble epoxide hydrolase (sEH), the enzyme that degrades EETs, as a potential therapeutic target for creating analgesic drugs. nih.govescholarship.org The modulation of synaptic transmission in the spinal dorsal horn, a critical site for nociceptive signaling, is a key part of this process. nih.govnih.gov

Interactions with Nuclear Receptors and Transcription Factors

The diverse biological effects of EETs are mediated through interactions with various cellular receptors and signaling pathways, including nuclear receptors and transcription factors. The mechanisms may involve direct binding to peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play major roles in metabolism and inflammation. nih.gov

A significant part of the anti-inflammatory action of EETs is attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. frontiersin.org By interfering with this pathway, EETs can effectively suppress the inflammatory response at a transcriptional level. The activation of nuclear receptors can also result from receptor phosphorylation by kinases, without direct interaction with the lipid mediator. semanticscholar.org

Data Tables

Table 1: Comparative Activities of EET Regioisomers

| Biological Activity | 5,6-EET | 8,9-EET | 11,12-EET | 14,15-EET | Source |

|---|---|---|---|---|---|

| Vasodilation (Bovine Coronary Arteries) | Active | Active | Active | Active | nih.govnih.gov |

| Vasodilation (Rat-tail/Rabbit Cerebral Arteries) | More Active | Less Active | Less Active | Less Active | nih.gov |

| Inhibition of VCAM-1 Expression | Less Active | Less Active | Most Potent | Inactive | nih.gov |

| Stimulation of Endothelial Cell Proliferation | Most Potent | Active | Active | Active | nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 5(6)-Epoxyeicosatetraenoic acid methyl ester | This compound |

| 5(6)-Epoxyeicosatetraenoic acid | 5(6)-EET |

| 8,9-Epoxyeicosatetraenoic acid | 8,9-EET |

| 11,12-Epoxyeicosatetraenoic acid | 11,12-EET |

| 14,15-Epoxyeicosatetraenoic acid | 14,15-EET |

| Arachidonic acid | AA |

| Stearic acid methyl ester | SAME |

| Vascular Cell Adhesion Molecule-1 | VCAM-1 |

| Intercellular Adhesion Molecule-1 | ICAM-1 |

| Tumor necrosis factor-alpha | TNF-α |

| Peroxisome proliferator-activated receptors | PPARs |

Chemical Synthesis and Derivatization Strategies for 5 6 Epete Methyl Ester

De Novo Chemical Synthesis Approaches

De novo synthesis provides a direct route to 5(6)-EpETE methyl ester from its unsaturated precursors. These methods often involve the epoxidation of the C5-C6 double bond of an eicosapentaenoic acid derivative.

A common and straightforward method for the epoxidation of alkenes is the use of peroxyacids, with meta-chloroperbenzoic acid (m-CPBA) being a frequently employed reagent. masterorganicchemistry.com This reaction, known as the Prilezhaev reaction, involves the concerted transfer of an oxygen atom from the peroxyacid to the double bond of the alkene. masterorganicchemistry.com In the context of this compound synthesis, the starting material is typically eicosapentaenoic acid methyl ester. The reaction with m-CPBA results in the epoxidation of the double bonds, and due to the presence of multiple double bonds in the precursor, a mixture of regioisomers is often produced. researchgate.net The desired 5(6)-epoxide must then be isolated from this mixture, typically using chromatographic techniques such as high-performance liquid chromatography (HPLC). researchgate.net The reaction is generally carried out in a chlorinated solvent like dichloromethane (B109758) at controlled temperatures to minimize side reactions. The epoxidation with peroxyacids like m-CPBA is stereospecific, typically resulting in the syn-addition of the oxygen atom to the double bond. masterorganicchemistry.com

A general procedure for the epoxidation of a polyunsaturated fatty acid methyl ester, such as a docosahexaenoate methyl ester, involves reacting the ester with a slight molar deficit of m-CPBA for a short duration (e.g., 15 minutes). This controlled reaction time helps to favor the formation of mono-epoxides over di- or poly-epoxides. Subsequent purification by normal- and reverse-phase HPLC is necessary to isolate the specific regioisomers. researchgate.net While this method is effective for producing a range of epoxides for research, achieving high yields of a single regioisomer like this compound can be challenging due to the lack of regioselectivity.

Table 1: Research Findings on Epoxidation with m-CPBA

| Substrate | Reagent | Key Findings | Reference |

|---|---|---|---|

| Docosahexaenoate methyl ester | 0.1 eq m-CPBA | Produced a mixture of six mono-epoxide regioisomers. Total epoxide yield per incubation was 8.6%, which could be increased to 55-70% by recycling the unreacted substrate. The yield of individual regioisomers increased as the distance of the double bond from the methyl ester group increased. | researchgate.net |

| Alkenes (general) | m-CPBA | The reaction proceeds via a concerted "butterfly mechanism" and results in syn-addition of the oxygen atom. It is a stereospecific reaction where the stereochemistry of the starting alkene is retained in the epoxide product. | masterorganicchemistry.com |

Achieving stereoselectivity in the epoxidation of the C5-C6 double bond is crucial for studying the specific biological activities of the different enantiomers of this compound. While peroxyacid epoxidation of a chiral precursor can provide some degree of diastereoselectivity, achieving high enantioselectivity often requires the use of chiral catalysts.

One notable method for the asymmetric epoxidation of unfunctionalized alkenes is the Jacobsen-Katsuki epoxidation . wikipedia.orgorganic-chemistry.org This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver the oxygen atom to one face of the double bond preferentially. wikipedia.org The degree of enantioselectivity is dependent on the structure of the alkene and the specific catalyst used. For cis-disubstituted alkenes, which is the configuration of the double bonds in EPA, high enantioselectivity can often be achieved. organic-chemistry.org The oxidant in this reaction is typically a terminal oxidant like sodium hypochlorite (B82951) (bleach). organic-chemistry.org While the direct application of the Jacobsen epoxidation to the synthesis of this compound is not extensively detailed in readily available literature, the principles of the reaction make it a viable strategy for the enantioselective synthesis of this compound from eicosapentaenoic acid methyl ester.

Another powerful method for the asymmetric epoxidation of allylic alcohols is the Sharpless asymmetric epoxidation . However, this method requires the presence of an allylic alcohol functionality to direct the stereochemistry of the epoxidation, which is not present in the precursor of 5(6)-EpETE. Therefore, the Jacobsen-Katsuki epoxidation is a more directly applicable approach for the stereoselective synthesis of this particular epoxide from its corresponding alkene.

Enzymatic Synthesis and Biocatalysis

Enzymatic approaches to the synthesis of this compound offer significant advantages in terms of regio- and stereoselectivity, often yielding a single desired isomer with high purity. These methods leverage the specificity of enzymes to target a particular double bond and produce a specific enantiomer.

Fungal unspecific peroxygenases (UPOs) have emerged as powerful biocatalysts for the selective epoxidation of polyunsaturated fatty acids. d-nb.info These enzymes can catalyze the transfer of an oxygen atom from a peroxide, such as hydrogen peroxide, to the double bonds of fatty acids with high precision. d-nb.info

In a study investigating the epoxidation of various n-3 and n-6 fatty acids, the fungal peroxygenase from Agrocybe aegerita (AaeUPO) demonstrated notable regioselectivity. d-nb.info When eicosapentaenoic acid (EPA) was used as a substrate, AaeUPO primarily produced a single mono-epoxide. While the study focused on the epoxidation of the last double bond for many of the tested fatty acids, the specific regioselectivity can vary between different UPOs and substrates. For instance, with EPA, AaeUPO showed a high conversion rate, yielding predominantly one mono-epoxide. In contrast, the peroxygenase from Marasmius rotula (rMroUPO) produced a mixture of mono- and di-epoxide regioisomers. wikipedia.org

The stereoselectivity of these enzymatic reactions is also a key feature. The study found that the n-3 epoxides formed by AaeUPO exhibited high enantioselectivity, with an enantiomeric excess (ee) of over 99% for the S/R enantiomers. d-nb.info This high degree of control makes fungal peroxygenases a valuable tool for synthesizing specific stereoisomers of epoxidized fatty acids like 5(6)-EpETE.

Table 2: Research Findings on Fungal Peroxygenase-Mediated Epoxidation of EPA

| Enzyme | Substrate | Key Findings | Reference |

|---|---|---|---|

| Agrocybe aegerita peroxygenase (AaeUPO) | Eicosapentaenoic acid (EPA) | High substrate conversion, yielding predominantly one mono-epoxide. For n-3 fatty acids in general, AaeUPO showed high enantioselectivity (>99% ee) for the S/R enantiomers. | wikipedia.orgd-nb.info |

| Marasmius rotula peroxygenase (rMroUPO) | Eicosapentaenoic acid (EPA) | Produced a mixture of mono- and di-epoxide regioisomers, along with some hydroxy-epoxides. | wikipedia.org |

The natural biosynthesis of epoxyeicosanoids, including the precursor to 5(6)-EpETE, occurs through the action of cytochrome P450 (CYP) enzymes. nih.gov These enzymes are responsible for the epoxidation of arachidonic acid (AA) and other polyunsaturated fatty acids in various tissues. The biotransformation of eicosapentaenoic acid (EPA) by CYP enzymes leads to the formation of various epoxyeicosatetraenoic acids (EpETEs), including 5(6)-EpETE. uit.nonih.gov

Different CYP isoforms exhibit distinct regio- and stereoselectivities. For example, in the metabolism of arachidonic acid, CYP2C and CYP2J isoforms are known to be major epoxygenases. nih.gov The specific isoforms responsible for the formation of 5(6)-EpETE from EPA have been investigated, with studies showing that various human CYP enzymes can catalyze this transformation. uit.no This biotransformation can be harnessed for synthetic purposes by using whole-cell systems (e.g., bacteria or yeast) engineered to express a specific CYP enzyme, or by using isolated enzymes. These biocatalytic systems can convert exogenously supplied EPA into 5(6)-EpETE, which can then be extracted and purified. The use of whole-cell biotransformation can be a cost-effective and environmentally friendly alternative to chemical synthesis.

Esterification Methods for Methyl Ester Formation

Once 5(6)-epoxyeicosatetraenoic acid has been synthesized, the final step is the formation of the methyl ester. This derivatization is often performed because the methyl ester is generally more stable and less prone to degradation than the free carboxylic acid, making it easier to handle and store. nih.gov Several methods are available for the esterification of carboxylic acids, with the choice of method often depending on the sensitivity of the substrate.

For a sensitive molecule like an epoxide, which can be susceptible to ring-opening under harsh acidic or basic conditions, mild esterification methods are preferred. One such method is the use of **diazomethane (B1218177) (CH₂N₂) **. organic-chemistry.org Diazomethane reacts rapidly and cleanly with carboxylic acids at room temperature to form methyl esters, with nitrogen gas as the only byproduct. organic-chemistry.org This reaction is highly efficient and proceeds under neutral conditions, thus preserving the integrity of the epoxide ring. organic-chemistry.org However, diazomethane is a toxic and explosive gas, requiring careful handling and specialized equipment.

A safer alternative to diazomethane is trimethylsilyldiazomethane (TMS-diazomethane) . researchgate.net This reagent also provides a mild and efficient method for the methylation of carboxylic acids and is commercially available as a solution in a hydrocarbon solvent, making it easier and safer to handle than gaseous diazomethane. researchgate.netsigmaaldrich.com The reaction is typically carried out in the presence of methanol (B129727).

For less sensitive substrates, traditional acid-catalyzed esterification (Fischer esterification) can be employed. masterorganicchemistry.com This involves heating the carboxylic acid in methanol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). masterorganicchemistry.com While effective, the harsh conditions of this reaction may not be suitable for epoxides, as the acidic environment can promote the hydrolysis of the epoxide to the corresponding diol. Therefore, careful optimization of the reaction conditions would be necessary if this method were to be used for 5(6)-EpETE.

Table 3: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Diazomethane Esterification | Diazomethane (CH₂N₂) | Room temperature, neutral | Mild conditions, high yield, clean reaction | Toxic, explosive, requires special handling |

| TMS-Diazomethane Esterification | Trimethylsilyldiazomethane, Methanol | Room temperature, neutral | Safer than diazomethane, mild, efficient | Reagent cost |

| Acid-Catalyzed (Fischer) Esterification | Methanol, Acid Catalyst (e.g., HCl) | Heating | Inexpensive reagents | Harsh conditions, risk of epoxide ring-opening |

Methods for Enhancing Stability and Analytical Utility

The conversion of free fatty acids, including eicosanoids like 5(6)-EpETE, into their methyl ester forms is a foundational chemical reaction in lipid analysis. emich.edu this compound is a derivative of its free acid form that is chemically less reactive and more stable, which makes it suitable for routine handling, shipping, and storage for extended periods (≥ 2 years at -20°C). caymanchem.comcaymanchem.comlabscoop.com

The primary motivation for this derivatization is to enhance the compound's suitability for specific analytical techniques, particularly gas chromatography (GC). sigmaaldrich.com In their natural state, the free carboxyl group of fatty acids is highly polar, leading to tendencies to form hydrogen bonds. sigmaaldrich.com This polarity can cause issues during GC analysis, such as poor volatilization and adsorption to the chromatographic column, resulting in inaccurate quantification. sigmaaldrich.com The process of esterification neutralizes this polar carboxyl functional group, thereby reducing the molecule's polarity and increasing its volatility, which is a prerequisite for successful GC analysis. sigmaaldrich.comresearchgate.net

The esterification is typically achieved through an acid-catalyzed reaction. Common reagents for this purpose include boron trifluoride (BF₃) in methanol or anhydrous hydrogen chloride (HCl) in methanol. emich.edusigmaaldrich.comnih.gov The catalyst protonates an oxygen atom of the carboxyl group, significantly increasing its reactivity. sigmaaldrich.com A subsequent reaction with an alcohol, in this case methanol, yields the corresponding methyl ester and water. sigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| Formal Name | (±)5(6)-epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester | caymanchem.com |

| Synonyms | (±)5,6-EEQ methyl ester, (±)5,6-epoxy Eicosatetraenoic Acid methyl ester | caymanchem.comchemicalbook.com |

| Molecular Formula | C₂₁H₃₂O₃ | caymanchem.combioscience.co.uk |

| Formula Weight | 332.5 | caymanchem.comcaymanchem.com |

| Purity | ≥98% | caymanchem.comlabshake.com |

| Formulation | A solution in ethanol (B145695) | caymanchem.com |

| Storage | -20°C | caymanchem.com |

| Stability | ≥ 2 years | caymanchem.com |

Conversion Back to the Active Free Acid Form

While the methyl ester form is advantageous for storage and certain types of analysis, the biologically active form of the compound is the free acid. caymanchem.comcaymanchem.com Therefore, a reliable method for converting the methyl ester back to 5(6)-EpETE is necessary for functional studies. This conversion is achieved through a process called hydrolysis, specifically saponification. researchgate.net

The most common method for hydrolyzing fatty acid methyl esters is careful base-catalyzed hydrolysis. caymanchem.comlabscoop.comchemicalbook.com This procedure involves reacting the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like methanol or ethanol to ensure solubility. researchgate.netresearchgate.net The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate salt and methanol.

Following the complete hydrolysis of the ester, the reaction mixture is acidified, typically with a dilute mineral acid like hydrochloric acid (HCl). researchgate.net This step protonates the carboxylate salt, regenerating the free carboxylic acid, 5(6)-EpETE, which can then be extracted from the aqueous solution using an organic solvent. researchgate.netsci-hub.st The term "careful" hydrolysis is used because the reaction conditions must be mild enough to cleave the ester bond without affecting other sensitive functional groups in the molecule, such as the epoxide ring and the carbon-carbon double bonds. caymanchem.comcaymanchem.com

| Step | Description | Reagents | Reference |

|---|---|---|---|

| 1. Saponification | The methyl ester is dissolved in a solvent and treated with a base to cleave the ester bond, forming a carboxylate salt and methanol. | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in a methanol/water or ethanol/water solution. | researchgate.netresearchgate.net |

| 2. Acidification | The reaction mixture is neutralized and then acidified with a mineral acid to convert the carboxylate salt into the free carboxylic acid. | Hydrochloric Acid (HCl) or other dilute mineral acid. | researchgate.netsci-hub.st |

| 3. Extraction | The resulting free acid (5(6)-EpETE) is extracted from the aqueous phase using a suitable organic solvent. | Organic solvents such as ethyl acetate (B1210297) or hexane. | sci-hub.st |

Emerging Research Directions and Future Perspectives

Comprehensive Elucidation of Specific Biological Activities of 5(6)-EpETE Methyl Ester

Future research is poised to comprehensively define the biological activities of this compound, likely initiated by its hydrolysis to the active free acid, 5(6)-EET. Key areas of investigation will probably focus on its roles in cellular proliferation, inflammation, and angiogenesis.

Cell Proliferation and Migration: Studies have shown that EETs can stimulate the proliferation of endothelial cells, with 5,6-EET being particularly effective. nih.gov It has also been observed that 5,6-EET, along with 8,9-EET, can promote endothelial cell migration and the formation of capillary-like structures. nih.govnih.gov In contrast, some EETs, including 5,6-EET, have been found to inhibit the migration of vascular smooth muscle cells. nih.gov Future studies on this compound will likely explore these differential effects on various cell types to understand its potential role in tissue repair and pathologies characterized by abnormal cell proliferation.

Anti-inflammatory Effects: EETs are known to possess anti-inflammatory properties. frontiersin.orgnih.govmdpi.com For instance, 5,6-EET has demonstrated the ability to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α), although to a lesser extent than other EET isomers like 11,12-EET. nih.gov Furthermore, a derivative of 5,6-EET, 5,6-EET-ethanolamide, has been shown to mitigate diabetes-induced retinal vascular inflammation by reducing the expression of multiple adhesion proteins and decreasing vascular permeability. arvojournals.org Elucidating the specific anti-inflammatory profile of this compound in various inflammatory models is a critical future direction.

Angiogenesis: The formation of new blood vessels, or angiogenesis, is another process where 5,6-EET has been identified as a potent mediator. nih.govnih.gov In vivo studies using subcutaneous sponge models in mice have demonstrated that 5,6-EET is pro-angiogenic. nih.govnih.gov This suggests a potential role in both physiological processes like wound healing and pathological conditions such as tumor growth. nih.gov Investigating the pro-angiogenic potential of this compound will be crucial in determining its therapeutic and pathological relevance.

Advanced Mechanistic Studies in In Vitro and In Vivo Research Models

Understanding the molecular mechanisms underlying the biological activities of this compound is a pivotal area for future research. This will involve detailed investigations using a variety of in vitro and in vivo models.

In Vitro Models: Cultured cells provide a controlled environment to dissect signaling pathways. For instance, human aortic endothelial cells (HAECs) have been used to study EET-induced tube formation and cell migration. nih.gov Human retinal microvascular endothelial cells (HRMECs) and human Müller cells have been employed to investigate the anti-inflammatory effects of 5,6-EET derivatives in the context of diabetic retinopathy. arvojournals.org Future in vitro studies on this compound will likely utilize such cell culture systems to identify specific receptors and downstream signaling cascades, such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which have been implicated in the proliferative responses to 5,6-EET. nih.gov

In Vivo Models: Animal models are indispensable for understanding the physiological and pathological roles of lipid mediators in a complex biological system. The vasodilator properties of 5,6-EET have been studied in the isolated, perfused caudal artery of the rat. nih.govelsevierpure.com The pro-angiogenic effects of 5,6-EET have been demonstrated in subcutaneous sponge models in mice. nih.govnih.gov Furthermore, the therapeutic potential of EET analogs has been explored in animal models of hypertension and kidney disease. nih.gov Future in vivo research on this compound will likely involve these and other models to explore its effects on blood pressure regulation, renal function, and inflammatory diseases.

A summary of potential research models for studying this compound is presented in the table below.

| Research Area | In Vitro Model | In Vivo Model | Potential Findings |

|---|---|---|---|

| Angiogenesis | Human Aortic Endothelial Cells (HAECs) | Mouse subcutaneous sponge model | Elucidation of pro-angiogenic signaling pathways |

| Inflammation | Human Retinal Microvascular Endothelial Cells (HRMECs) | Mouse model of retinal inflammation | Assessment of anti-inflammatory efficacy and mechanisms |

| Vasodilation | Isolated perfused rat caudal artery | Spontaneously hypertensive rat model | Characterization of effects on blood pressure and vascular tone |

| Kidney Disease | Cultured renal epithelial cells | Rat models of cisplatin-induced nephrotoxicity | Evaluation of protective effects against kidney injury |

Integration with Systems Biology and Multi-Omics Approaches (e.g., Lipidomics, Metabolomics, Proteomics)

A systems biology approach, integrating various "omics" technologies, will be essential for a holistic understanding of the role of this compound.

Lipidomics and Metabolomics: Targeted lipidomics can be used to quantify the levels of 5,6-EET and its metabolites, such as 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), in biological samples. nih.gov This can provide insights into the metabolic fate of this compound and how its conversion to 5,6-EET is regulated. Metabolomic studies can reveal broader changes in the metabolic landscape of cells or tissues in response to treatment with this compound, potentially uncovering novel metabolic pathways influenced by this compound. For example, the metabolism of 5,6-EET itself is complex, with studies showing its conversion to a more stable δ-lactone isomer under certain conditions. researchgate.net

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to this compound. This can help in identifying the protein targets and signaling pathways that are modulated by this lipid mediator. For instance, proteomics could be employed to identify proteins involved in the EET-mediated inhibition of inflammatory signaling pathways.

Development of Novel Research Probes and Pharmacological Tools

The development of specific research probes and pharmacological tools is crucial for dissecting the biological functions of this compound.

Stable Analogs: Due to the chemical instability of 5,6-EET, stable analogs have been developed to facilitate research. ahajournals.org For example, 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA), where the epoxide is replaced by an ether group, has been shown to be a stable agonist of 5,6-EET with similar vascular activity. ahajournals.org The development of such analogs for 5(6)-EpETE could provide valuable tools for in vivo studies.

Pharmacological Probes: Well-characterized pharmacological probes are essential for validating the engagement of specific targets and pathways. wikipedia.org The development of selective agonists and antagonists for the putative receptors of 5,6-EET will be instrumental in delineating its specific functions and distinguishing them from those of other EET regioisomers.

Role in Disease Pathogenesis and Resolution in Non-Human Models

Investigating the role of this compound in various disease models will be a key area of future research, with a focus on its potential therapeutic applications.

Cardiovascular Diseases: Given the known effects of EETs on vasodilation, inflammation, and angiogenesis, their role in cardiovascular diseases such as hypertension and myocardial infarction is an active area of research. frontiersin.orgnih.gov Studies in animal models have shown that increasing EET levels can have protective effects. frontiersin.org Future research will likely explore the potential of this compound to ameliorate cardiovascular pathologies.

Kidney Diseases: EETs play a significant role in regulating renal function, and decreased EET levels have been implicated in hypertension and kidney diseases. nih.govnih.gov EET analogs have shown promise in animal models of kidney injury by reducing inflammation and fibrosis. nih.govmdpi.com The potential of this compound as a therapeutic agent for various forms of kidney disease warrants further investigation in relevant non-human models.

Inflammatory Diseases: The anti-inflammatory properties of EETs suggest their potential role in a range of inflammatory conditions. nih.govnih.gov For example, the involvement of EETs in diabetic retinopathy is an emerging area of study. arvojournals.org Exploring the efficacy of this compound in models of chronic inflammatory diseases could open up new therapeutic avenues.

Exploration of Undocumented Biological Roles and Interactions

While current research on 5,6-EET has focused on its vascular and inflammatory effects, there is a vast potential for the discovery of undocumented biological roles.

Neurological Functions: EETs are produced in the brain and have been implicated in the regulation of cerebral blood flow. There is also emerging evidence for their role in neuroinflammation and pain signaling. Future studies could explore the potential neuroprotective or neuromodulatory effects of this compound.

Metabolic Regulation: 5,6-EET has been shown to directly induce insulin secretion, suggesting a role in pancreatic β-cell function. nih.gov This opens up the possibility that this compound could be involved in the regulation of glucose metabolism and may have implications for metabolic disorders like diabetes.

Cancer Biology: The pro-angiogenic effects of EETs suggest a potential role in tumor growth and metastasis. nih.gov Conversely, their anti-inflammatory properties could have anti-tumorigenic effects. The precise role of this compound in cancer is a complex and important area for future investigation.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 5(6)-EpETE methyl ester, and how can their efficiency be optimized?

- Methodology : The synthesis of this compound involves cytochrome P450-mediated epoxidation of precursor fatty acids in liver microsomes (e.g., rat or rabbit models). Reaction parameters such as catalyst type (e.g., KOH vs. NaOH), molar ratio of alcohol to substrate (e.g., methanol:oil ratio), and temperature (25–60°C) critically influence yield. Optimization can be achieved using Taguchi orthogonal arrays (L9 design) to systematically test parameter combinations, prioritizing factors like catalyst concentration (most influential) and reaction time .

- Key Data :

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodology : Gas chromatography (GC) with flame ionization detection (FID) is standard for quantifying fatty acid methyl ester (FAME) purity. Structural confirmation requires tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) or nuclear magnetic resonance (NMR) to resolve epoxide ring geometry. For example, (±)17(18)-EpETE methyl ester was characterized using Orbitrap Fusion MS with FT analyzers, achieving 103 spectra for validation .

Advanced Research Questions

Q. How can response surface methodology (RSM) or Taguchi experimental design resolve contradictions in reaction yield data for this compound synthesis?

- Methodology : Conflicting data on yield (e.g., 71.1% vs. 96.7% in rapeseed methyl ester studies) often arise from unoptimized parameter interactions. RSM or Taguchi methods (e.g., L9 orthogonal arrays) identify dominant variables (e.g., catalyst concentration contributes >75% to variance) and interactions. Signal-to-noise (S/N) ratios ("larger-the-better") quantify robustness, while ANOVA ranks parameter significance .

- Example Workflow :

Define parameters (catalyst, temperature, molar ratio).

Assign levels (e.g., 0.5–1.5 wt% catalyst).

Conduct 9 experiments via orthogonal array.

Calculate S/N ratios and validate via triplicate runs.

Use QUALITEK-4 software for optimization .

Q. What experimental frameworks (e.g., PICOT, FINER) are suitable for studying this compound's role in calcium signaling and hormone secretion?

- Methodology : Apply the PICOT framework:

- P opulation: Neuroendocrine cell lines (e.g., PC12).

- I ntervention: this compound exposure (0.1–10 µM).

- C omparison: Untreated cells or EPA ethyl ester controls.

- O utcome: Intracellular Ca²⁺ flux (measured via Fura-2 AM dye).

- T ime: Acute (minutes) vs. chronic (days) effects.

Include inhibitors (e.g., Zileuton for 5-LOX) to isolate metabolic pathways .

Q. How can discrepancies in biological activity data (e.g., pro- vs. anti-inflammatory effects) be reconciled through mechanistic studies?

- Methodology :

- Dose-Response Analysis : Test this compound across concentrations (nM–µM) in macrophage-Treg co-cultures.

- Receptor Profiling : Use antagonists (e.g., TM43718 for GPR119) to identify targets.

- Metabolite Tracking : LC-MS/MS to quantify downstream oxylipins (e.g., 5-HEPE) and correlate with immune modulation .

- Data Resolution : Conflicting results may arise from cell-type-specific receptor expression or metabolite stability (e.g., epoxide hydrolase activity).

Q. Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.